molecular formula C10H8F2O2 B15146859 Methyl (E)-3-(2,5-difluorophenyl)acrylate

Methyl (E)-3-(2,5-difluorophenyl)acrylate

Cat. No.: B15146859
M. Wt: 198.17 g/mol
InChI Key: UWDJYEPPOANSLI-UHFFFAOYSA-N
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Description

Methyl (E)-3-(2,5-difluorophenyl)acrylate is a fluorinated acrylate ester characterized by an (E)-configured α,β-unsaturated ester moiety and a 2,5-difluorophenyl substituent. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical, agrochemical, or materials science applications. Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance electronegativity and metabolic stability, while the acrylate group provides reactivity for conjugation or polymerization.

Properties

IUPAC Name

methyl 3-(2,5-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDJYEPPOANSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(2,5-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(2,5-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Heck coupling reaction, where 2,5-difluoroiodobenzene is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2,5-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: (E)-3-(2,5-difluorophenyl)acrylic acid.

    Reduction: Methyl 3-(2,5-difluorophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(2,5-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-(2,5-difluorophenyl)acrylate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the aromatic ring.

Comparison with Similar Compounds

Methyl (E)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate (E-3v)

  • Structure : Differs in phenyl substituents (3,5-dichloro vs. 2,5-difluoro) and the addition of a 2-(trifluoromethyl) group.
  • Synthesis : Synthesized via AgOTf/Pd(TFA)₂-mediated coupling of 3,5-dichloroiodobenzene with methyl 2-(trifluoromethyl)acrylate in 1,4-dioxane, yielding a 74:26 E/Z isomer mixture (90% yield) .
  • Chlorine substituents may enhance lipophilicity but reduce metabolic stability relative to fluorine.

Methyl (E)-3-(2,5-difluorophenyl)acrylate

  • Structure : Lacks the trifluoromethyl group, reducing steric hindrance and enabling greater conformational flexibility. The 2,5-difluoro substitution pattern may optimize π-stacking interactions in crystal lattices or receptor binding.
  • Implications : Enhanced solubility in polar solvents compared to chlorinated analogs, with improved bioavailability in pharmaceutical contexts.

Ester Group Variations: Methyl vs. Ethyl

(E)-Ethyl 3-(2,4,5-trifluorophenyl)acrylate

  • Structure : Ethyl ester instead of methyl, with a 2,4,5-trifluorophenyl group.
  • Properties : The ethyl group increases hydrophobicity and may lower melting points compared to methyl esters. The additional fluorine at the 4-position could alter electronic distribution, affecting reactivity in Michael additions or Diels-Alder reactions .
  • Applications : Ethyl esters are often preferred in prodrug formulations due to slower hydrolysis rates.

(R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate

  • Structure : A pyrrolidine derivative with a 2,5-difluorophenyl group, unrelated to acrylates.
  • Relevance : Highlights the importance of fluorine positioning; the 2,5-difluoro motif is retained, but the lack of an acrylate group eliminates conjugation reactivity. This compound may serve as a chiral building block in drug synthesis, contrasting with the planar acrylate backbone of the target molecule .

Data Tables

Table 2: Physicochemical Properties

Compound LogP* Solubility (Polar Solvents) Metabolic Stability
This compound ~2.1 Moderate High
E-3v ~3.5 Low Moderate
(E)-Ethyl analog ~2.8 Low-Moderate High

*Estimated using substituent contributions.

Research Implications

  • Synthetic Flexibility : The absence of a trifluoromethyl group in this compound simplifies synthesis and purification compared to E-3v, which requires handling aggressive fluorinating agents .
  • Biological Relevance : Fluorine at the 2- and 5-positions balances electronic effects and steric demands, making the compound a candidate for kinase inhibitors or PET tracers.
  • Material Science : The acrylate moiety enables polymerization into fluorinated polymers with enhanced thermal and chemical resistance.

Biological Activity

Methyl (E)-3-(2,5-difluorophenyl)acrylate is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈F₂O₂
  • Molecular Weight : 198.17 g/mol
  • Structural Features : The compound contains a methyl ester group linked to a conjugated double bond with a 2,5-difluorophenyl ring, which contributes to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily influenced by the presence of fluorine atoms in its structure. These atoms enhance the compound's binding affinity and selectivity towards biological targets, potentially modulating enzyme activities or receptor interactions.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. The mechanism likely involves the inhibition of key enzymes in microbial organisms, leading to reduced viability.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. The fluorinated structure may enhance its potency compared to non-fluorinated analogs.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It can bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Fluorine Effects : The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing the compound's bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Methyl 3-phenylacrylateLacks fluorine substituentsDifferent chemical and biological properties
Methyl 3-(4-fluorophenyl)acrylateContains a single fluorine atomAltered reactivity and applications
Methyl 3-(2,4-difluorophenyl)acrylateFluorine atoms at different positionsDistinct chemical behavior due to substitution
Methyl 3-(3,5-dichlorophenyl)acrylateContains chlorine instead of fluorineVariations in reactivity and applications

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones in cultures treated with the compound compared to controls.
  • Cancer Cell Line Study : In vitro experiments on cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates as measured by flow cytometry. This suggests a potential role in cancer therapy.

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